Disodium 1-phenyl-3-((4-((thiazol-2-ylamino)sulphonyl)phenyl)amino)propane-1,3-disulphonate
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Overview
Description
Soluthiazole is a heterocyclic compound that belongs to the thiazole family. Thiazoles are characterized by a five-membered ring containing both sulfur and nitrogen atoms. Soluthiazole is known for its diverse biological activities and is used in various fields, including medicinal chemistry and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Soluthiazole can be synthesized through several methods. One common approach is the Hantzsch synthesis, which involves the reaction of primary thioamides with α-haloketones . Another method includes the base-induced cyclization of active methylene isocyanides with methyl arene- and hetarenecarbodithioates . Additionally, a one-pot three-component reaction involving tertiary thioamides, α-haloketones, and ammonium acetate under solvent-free conditions has been developed .
Industrial Production Methods
Industrial production of soluthiazole often employs green synthetic strategies to minimize environmental impact. These methods include the use of green solvents, catalysts, and reagents, as well as techniques like ultrasound and microwave irradiation . These eco-friendly approaches result in low waste production, atom economy, and excellent yields.
Chemical Reactions Analysis
Types of Reactions
Soluthiazole undergoes various chemical reactions, including:
Oxidation: Soluthiazole can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert soluthiazole to its corresponding thiazolidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the C-2 and C-5 positions of the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include molecular oxygen for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiazolidine derivatives, and various substituted thiazoles .
Scientific Research Applications
Soluthiazole has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Soluthiazole derivatives exhibit significant antibacterial, antifungal, and antiviral activities.
Industry: Soluthiazole is employed in the production of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
Soluthiazole exerts its effects by interacting with specific molecular targets and pathways. For instance, it acts as a competitive inhibitor of bacterial enzyme dihydropteroate synthetase, preventing the binding of para-aminobenzoic acid (PABA) and thereby inhibiting bacterial growth . This mechanism is similar to that of other sulfonamide antibiotics.
Comparison with Similar Compounds
Similar Compounds
Soluthiazole is structurally related to other thiazole derivatives, such as sulfathiazole, sulfamethizole, and ritonavir .
Uniqueness
What sets soluthiazole apart from similar compounds is its unique combination of sulfur and nitrogen atoms in the thiazole ring, which imparts distinct chemical reactivity and biological activity. Additionally, soluthiazole’s ability to undergo a wide range of chemical reactions makes it a versatile compound in both research and industrial applications .
Conclusion
Soluthiazole is a versatile and valuable compound with diverse applications in chemistry, biology, medicine, and industry. Its unique chemical structure and reactivity make it an important building block for the synthesis of various biologically active molecules. Continued research on soluthiazole and its derivatives holds promise for the development of new therapeutic agents and industrial products.
Properties
CAS No. |
97158-27-5 |
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Molecular Formula |
C18H17N3Na2O8S4 |
Molecular Weight |
577.6 g/mol |
IUPAC Name |
disodium;1-phenyl-3-[4-(1,3-thiazol-2-ylsulfamoyl)anilino]propane-1,3-disulfonate |
InChI |
InChI=1S/C18H19N3O8S4.2Na/c22-31(23,21-18-19-10-11-30-18)15-8-6-14(7-9-15)20-17(33(27,28)29)12-16(32(24,25)26)13-4-2-1-3-5-13;;/h1-11,16-17,20H,12H2,(H,19,21)(H,24,25,26)(H,27,28,29);;/q;2*+1/p-2 |
InChI Key |
JXLABHNSZRWXMA-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
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